molecular formula C16H23NO2S B13685575 1-Boc-3-[4-(methylthio)phenyl]pyrrolidine

1-Boc-3-[4-(methylthio)phenyl]pyrrolidine

Cat. No.: B13685575
M. Wt: 293.4 g/mol
InChI Key: YALMMEFDNFBRGP-UHFFFAOYSA-N
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Description

1-Boc-3-[4-(methylthio)phenyl]pyrrolidine is a chemical compound with the molecular formula C16H23NO2S and a molecular weight of 293.43 g/mol . The compound features a pyrrolidine ring substituted with a 4-(methylthio)phenyl group and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

The synthesis of 1-Boc-3-[4-(methylthio)phenyl]pyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through various methods, including cyclization reactions of appropriate precursors.

    Introduction of the 4-(Methylthio)phenyl Group: This step involves the substitution of the pyrrolidine ring with the 4-(methylthio)phenyl group. This can be achieved through nucleophilic substitution reactions.

    Protection of the Nitrogen Atom: The nitrogen atom of the pyrrolidine ring is protected using a tert-butoxycarbonyl (Boc) group.

Industrial production methods for this compound would involve scaling up these synthetic routes while optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Boc-3-[4-(methylthio)phenyl]pyrrolidine undergoes various chemical reactions, including:

Scientific Research Applications

1-Boc-3-[4-(methylthio)phenyl]pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Boc-3-[4-(methylthio)phenyl]pyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The pyrrolidine ring and the 4-(methylthio)phenyl group contribute to its binding affinity and specificity. The Boc protecting group can be removed to expose the free amine, which can then participate in further chemical reactions or interactions with biological molecules .

Comparison with Similar Compounds

1-Boc-3-[4-(methylthio)phenyl]pyrrolidine can be compared with other pyrrolidine derivatives:

    Pyrrolidine: The parent compound, pyrrolidine, lacks the 4-(methylthio)phenyl group and the Boc protecting group, making it less complex and less specific in its interactions.

    Pyrrolizines: These compounds contain a fused pyrrolidine ring and have different biological activities and applications.

    Pyrrolidine-2-one: This derivative has a carbonyl group at the 2-position, which alters its chemical reactivity and biological properties.

    Pyrrolidine-2,5-diones: These compounds have two carbonyl groups, making them more reactive and suitable for different applications.

This compound stands out due to its unique combination of the pyrrolidine ring, the 4-(methylthio)phenyl group, and the Boc protecting group, which together confer specific chemical and biological properties.

Properties

Molecular Formula

C16H23NO2S

Molecular Weight

293.4 g/mol

IUPAC Name

tert-butyl 3-(4-methylsulfanylphenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H23NO2S/c1-16(2,3)19-15(18)17-10-9-13(11-17)12-5-7-14(20-4)8-6-12/h5-8,13H,9-11H2,1-4H3

InChI Key

YALMMEFDNFBRGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CC=C(C=C2)SC

Origin of Product

United States

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